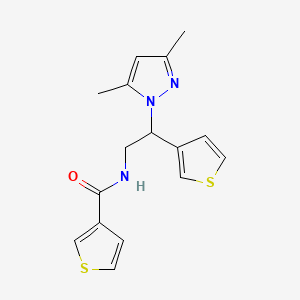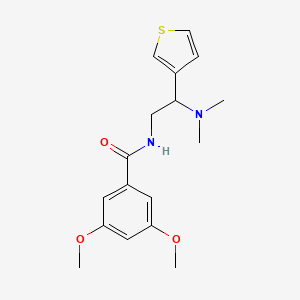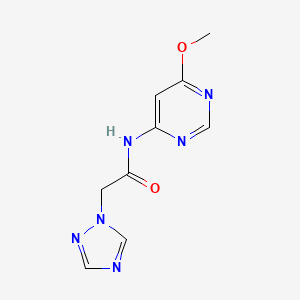
4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide” is a complex organic compound that contains several functional groups. It includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
作用機序
The mechanism of action of 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves the inhibition of the energy metabolism of Mycobacterium tuberculosis. This compound targets the cytochrome bc1 complex, which is involved in the electron transport chain of the bacteria. By inhibiting this complex, this compound disrupts the energy metabolism of the bacteria, leading to its death. This compound has been shown to have a bactericidal effect on both replicating and non-replicating forms of Mycobacterium tuberculosis.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity towards mammalian cells and has a good safety profile. In vitro studies have shown that this compound has a low potential for drug-drug interactions and does not affect the activity of commonly used antibiotics. This compound has also been shown to have good pharmacokinetic properties, with good bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is its potent activity against drug-resistant strains of tuberculosis. This makes it a promising candidate for the development of new tuberculosis treatments. This compound also has a good safety profile and pharmacokinetic properties, which make it suitable for further development. However, one of the limitations of this compound is its relatively low solubility, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the development of 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of new formulations of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the efficacy of this compound in combination with existing antibiotics and to evaluate its potential for the treatment of other bacterial infections.
合成法
The synthesis of 4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves a series of chemical reactions that start with the condensation of 2-amino-5-methylthiazole with 4-fluorobenzoyl chloride. The resulting product is then reacted with butylamine to form the butylamide derivative. The final step involves the introduction of a phenyl group through a Suzuki coupling reaction. The synthesis of this compound has been optimized to yield high purity and good yields.
科学的研究の応用
4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications in the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which affects millions of people worldwide. The current treatment for tuberculosis involves a combination of antibiotics, which can lead to drug resistance and adverse side effects. This compound has been shown to have potent activity against drug-resistant strains of tuberculosis and can be used in combination with existing antibiotics to enhance their efficacy.
特性
IUPAC Name |
4-butoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-3-4-14-25-18-12-10-17(11-13-18)20(24)23-21-22-19(15(2)26-21)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVNOQAWHLHUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2937583.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2937585.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2937586.png)

![[3,6-Difluoro-2-(methoxymethoxy)phenyl]trimethylsilane](/img/structure/B2937591.png)
![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate](/img/structure/B2937593.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2937594.png)
![5-(3-hydroxy-4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2937597.png)



![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2937605.png)
![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2937606.png)